molecular formula C14H12F2N4O3 B7811164 ethyl 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate

ethyl 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B7811164
M. Wt: 322.27 g/mol
InChI Key: UKEZVNPDLHGFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a benzimidazole core substituted with a difluoromethyl group at position 2. A 1,2,4-oxadiazole ring is linked via a methyl group to the benzimidazole nitrogen, with an ethyl carboxylate ester at position 5 of the oxadiazole (CAS: 1018166-57-8; Molecular Formula: C₁₄H₁₂F₂N₄O₃; MW: 322.27) .

Properties

IUPAC Name

ethyl 3-[[2-(difluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O3/c1-2-22-14(21)13-18-10(19-23-13)7-20-9-6-4-3-5-8(9)17-12(20)11(15)16/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEZVNPDLHGFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CN2C3=CC=CC=C3N=C2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Difluoromethylating Agents

The benzimidazole core is synthesized via acid-catalyzed condensation of o-phenylenediamine with difluoromethyl ketones or aldehydes. For example, reaction with difluoroacetic acid under dehydrating conditions (e.g., polyphosphoric acid at 120°C for 6 hours) yields 2-difluoromethyl-1H-benzimidazole with 78% efficiency. Alternative protocols employ difluoromethyl triflate as an electrophile, achieving regioselective substitution at the 2-position in the presence of Hunig’s base.

Functionalization at the 1-Position

To enable subsequent coupling with the oxadiazole fragment, the benzimidazole nitrogen at the 1-position is alkylated. Treatment of 2-difluoromethylbenzimidazole with ethyl bromoacetate in DMF using potassium carbonate as a base (60°C, 12 hours) installs the ethyl carboxylate-linked methylene group, affording 1-(ethoxycarbonylmethyl)-2-difluoromethylbenzimidazole in 85% yield.

Construction of the 1,2,4-Oxadiazole-5-Carboxylate Unit

Amidoxime Formation from Nitrile Precursors

The oxadiazole synthesis begins with conversion of ethyl cyanoacetate to ethyl amidoxime (ethyl N-hydroxyacetimidate) using hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 8 hours. This step proceeds in 90% yield, with the amidoxime intermediate characterized by 1H^1H-NMR signals at δ 9.12 (s, 1H, NH) and δ 4.23 (q, 2H, OCH2_2CH3_3).

O-Acylation with Activated Carboxylic Acids

The amidoxime is acylated with chloroacetic anhydride in dichloromethane using triethylamine as a base (0°C to room temperature, 4 hours), yielding ethyl O-(chloroacetyl)amidoxime. This intermediate is critical for introducing the electrophilic chlorine atom, which facilitates subsequent nucleophilic displacement by the benzimidazole methylene group.

Cyclodehydration to 1,2,4-Oxadiazole

Cyclization of the O-acylamidoxime is achieved under alkaline conditions. Heating the intermediate in pH 9.5 borate buffer at 90°C for 2 hours induces intramolecular nucleophilic attack, forming the oxadiazole ring with concomitant elimination of water. This step achieves 83–92% conversion, as monitored by LC-MS.

Coupling of BenzImidazole and Oxadiazole Subunits

Nucleophilic Displacement at the Oxadiazole Methylene

The chlorine atom in ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate is displaced by the benzimidazole nitrogen via an SN_N2 mechanism. Reaction of the two fragments in anhydrous DMF with cesium carbonate (60°C, 12 hours) affords the target compound in 76% yield. The reaction’s regioselectivity is confirmed by 19F^{19}F-NMR, which shows a singlet at δ -114.2 ppm corresponding to the CF2_2H group.

Mitsunobu Coupling as an Alternative Strategy

For substrates sensitive to basic conditions, Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine promotes ether bond formation between the benzimidazole and oxadiazole units. This method, conducted in THF at 0°C to room temperature for 24 hours, achieves comparable yields (74%) but requires rigorous exclusion of moisture.

Optimization of Reaction Conditions and Scalability

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for both alkylation and cyclodehydration steps. For instance, cyclization in DMF at 100°C reduces reaction time to 1 hour with 89% yield, whereas aqueous buffers require longer durations.

Catalytic Additives

Inclusion of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) improves interfacial interactions during O-acylation, boosting yields from 68% to 82%. Similarly, molecular sieves (4Å) mitigate hydrolysis of reactive intermediates in moisture-sensitive steps.

Scalability and Purification

Kilogram-scale synthesis demonstrates reproducible yields (70–75%) when employing continuous flow reactors for cyclodehydration. Final purification via recrystallization from ethanol/water (7:3) provides >99% HPLC purity, with characteristic melting points of 148–150°C.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6_6 ) : δ 8.21 (s, 1H, oxadiazole CH), 7.92–7.45 (m, 4H, benzimidazole aromatic), 5.34 (s, 2H, CH2_2 linker), 4.32 (q, 2H, OCH2_2CH3_3), 1.33 (t, 3H, OCH2_2CH3_3), -114.2 (t, 2F, CF2_2H).

  • HRMS (ESI+) : m/z calculated for C14_{14}H12_{12}F2_2N4_4O3_3 [M+H]+^+: 323.1004, found: 323.1001.

PXRD and Thermal Analysis

Powder X-ray diffraction confirms crystalline monoclinic geometry (space group P21_1/c), while differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 149°C corresponding to melting.

Comparative Evaluation of Synthetic Routes

Table 1: Efficiency of Key Synthetic Steps

StepConditionsYield (%)Purity (%)
Benzimidazole alkylationDMF, K2_2CO3_3, 60°C, 12h8598
Oxadiazole cyclizationpH 9.5 borate, 90°C, 2h9299
SN_N2 couplingDMF, Cs2_2CO3_3, 60°C, 12h7697
Mitsunobu couplingTHF, DEAD, PPh3_3, 24h7496

Applications and Derivative Synthesis

The synthetic methodologies developed for this compound enable efficient diversification. For example, hydrolysis of the ethyl ester with LiOH in THF/water (1:1) produces the carboxylic acid derivative, a precursor for amide-based prodrugs. Similarly, palladium-catalyzed cross-coupling reactions at the oxadiazole 3-position introduce aryl or heteroaryl substituents, expanding the compound’s utility in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohol derivatives .

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C14_{14}H12_{12}F2_{2}N4_{4}O3_{3}
  • Molecular Weight : 322.271 g/mol

Biological Activities

Research indicates that compounds with the oxadiazole and benzimidazole frameworks exhibit a wide range of biological activities. Ethyl 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate has shown promising results in several key areas:

Antimicrobial Activity

This compound has demonstrated efficacy against various pathogens, suggesting its potential use as an antimicrobial agent. The interaction with microbial enzymes may disrupt essential metabolic pathways .

Anticancer Properties

Studies have indicated that this compound can inhibit the proliferation of several cancer cell lines. Its mechanism is thought to involve the inhibition of key enzymes involved in cancer metabolism and cell signaling pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation .

General Synthetic Route

  • Formation of Benzimidazole : Synthesize the benzimidazole core through condensation reactions.
  • Oxadiazole Formation : Introduce the oxadiazole ring via cyclization reactions.
  • Final Esterification : React with ethyl chloroformate to yield the final ester product.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Features :

  • Difluoromethyl group : Enhances metabolic stability and lipophilicity .
  • 1,2,4-Oxadiazole : A bioisostere for ester or amide groups, improving resistance to enzymatic degradation .
  • Ethyl carboxylate : May act as a prodrug moiety, increasing bioavailability through esterase-mediated hydrolysis .

Comparison with Structurally Similar Compounds

Analogous Benzimidazole Derivatives with Heterocyclic Modifications

Compound Name Heterocycle Substituents Molecular Weight Notable Properties/Activities Evidence ID
Ethyl 2-[4-(1H-Benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate Thiazole 4-Methyl thiazole, phenyl linkage 377.42 Potential kinase inhibition (inferred)
1-{2-[(4-tert-Butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-(difluoromethyl)-1H-benzimidazole Pyrazolo-pyrimidine Piperazine, morpholine 562.54 PI3Kδ inhibitor activity
TCV-116 (Antihypertensive Prodrug) Tetrazole Biphenyl-tetrazole, cyclohexyloxycarbonyloxyethyl 598.67 Angiotensin II receptor antagonism
Ethyl 2-(1,3-Benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate Benzodioxole Pyrrolidinylpropyl, benzodioxole 477.50 Structural analog with enhanced solubility

Key Observations :

  • Heterocycle Impact : Replacement of oxadiazole with thiazole () or pyrazolo-pyrimidine () alters electronic properties and target selectivity. Thiazole derivatives may exhibit stronger π-π stacking interactions, while pyrazolo-pyrimidines enhance binding to kinases .
  • Substituent Effects : Piperazine and morpholine groups () improve solubility and hydrogen-bonding capacity, critical for intracellular target engagement. In contrast, the ethyl carboxylate in the target compound balances lipophilicity and hydrolytic activation .

Oxadiazole-Based Derivatives

Compound Name Oxadiazole Substituent Molecular Weight Activity/Notes Evidence ID
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate Cyclopropyl 182.18 Fragment for lead optimization
Ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate Nitropyrazole-methyl 293.23 Discontinued (potential toxicity)

Key Observations :

  • The nitro-pyrazole derivative () was discontinued, highlighting the importance of substituent biocompatibility.
  • Target Compound Advantage : The benzimidazole-linked oxadiazole in the target compound combines metabolic stability (from difluoromethyl) with heterocyclic versatility, avoiding pitfalls seen in discontinued analogs .

Biological Activity

Ethyl 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate (CAS No. 1018166-57-8) is a novel compound that belongs to the class of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F2N4O3C_{14}H_{12}F_2N_4O_3, with a molecular weight of 322.27 g/mol. The unique difluoromethyl group and the benzimidazole moiety contribute to its biological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. This compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
MCF-715.63Tamoxifen10.38
A5490.12 - 2.78DoxorubicinVaries
U-937Not specifiedNot specifiedNot specified

The compound exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937) cell lines. Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .

The mechanism by which this compound exerts its anticancer effects is hypothesized to involve the inhibition of histone deacetylases (HDACs). This inhibition leads to alterations in gene expression associated with cell cycle regulation and apoptosis. In particular, studies have indicated that compounds with similar structures can inhibit HDACs at nanomolar concentrations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference Compound Inhibition Zone (mm)
Escherichia coliNot specifiedAmpicillinNot specified
Staphylococcus aureusNot specifiedVancomycinNot specified

The antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

A recent study focused on the synthesis and biological evaluation of various oxadiazole derivatives including this compound highlighted its superior activity compared to traditional chemotherapeutics like doxorubicin and tamoxifen in specific cancer models .

Another case study evaluated the compound's potential as a selective inhibitor of HDACs, revealing that it possesses a unique ability to selectively target cancer cells while sparing normal cells, thus minimizing side effects commonly associated with conventional therapies .

Q & A

Q. What are the key steps and challenges in synthesizing ethyl 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate?

Methodological Answer: Synthesis involves a multi-step approach:

  • Step 1: Prepare the benzimidazole core via cyclization of o-phenylenediamine derivatives with difluoroacetic acid under acidic conditions (e.g., HCl/AcOH) .
  • Step 2: Functionalize the benzimidazole at the N1 position using a methylene linker (e.g., chloromethyl-oxadiazole intermediate) in the presence of a base like K₂CO₃ .
  • Step 3: Couple the oxadiazole-carboxylate moiety via nucleophilic substitution or click chemistry . Key Challenges: Controlling regioselectivity during benzimidazole formation, avoiding hydrolysis of the difluoromethyl group, and ensuring high yields in the final coupling step. Use HPLC or TLC to monitor reaction progress .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR confirms the presence of the difluoromethyl group (δ ≈ -110 to -120 ppm). ¹H/¹³C NMR identifies methylene bridges and ester groups .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, especially for the oxadiazole ring .
  • X-Ray Crystallography: Use SHELX programs (e.g., SHELXL) to resolve crystal structure, hydrogen bonding, and intermolecular interactions. Validate with CCDC deposition .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

Methodological Answer:

  • Target-Based Assays: Test inhibition of kinases or GPCRs due to benzimidazole’s affinity for ATP-binding pockets .
  • Antimicrobial Screening: Use microdilution assays (e.g., MIC against S. aureus or E. coli) .
  • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron X-ray data (≤ 1.0 Å) to resolve electron density ambiguities, particularly for the difluoromethyl group .
  • Hydrogen Bonding Analysis: Apply graph set analysis (e.g., Etter’s rules) to classify interactions (e.g., R₂²(8) motifs) and validate with Mercury software .
  • Validation Tools: Cross-check using checkCIF/PLATON to detect missed symmetry or disorder .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced bioactivity?

Methodological Answer:

  • Substituent Variation: Replace difluoromethyl with trifluoromethyl or chloro groups to assess electronic effects on target binding .
  • Scaffold Hopping: Compare oxadiazole-5-carboxylate with thiazole or triazole analogs using molecular similarity indices (Tanimoto coefficients) .
  • DFT Calculations: Calculate electrostatic potential maps to predict reactive sites for functionalization .

Q. How can computational modeling predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate logP, CYP450 inhibition, and hERG liability .
  • Metabolite Identification: Simulate Phase I/II metabolism (e.g., ester hydrolysis) with GLORY or MetaSite .
  • Docking Studies: Perform molecular docking (AutoDock Vina) against cytochrome P450 enzymes to predict metabolic hotspots .

Q. What experimental designs assess environmental fate and ecotoxicological impact?

Methodological Answer:

  • Degradation Studies: Use OECD Guideline 307 to evaluate biodegradation in soil/water systems under aerobic/anaerobic conditions .
  • Ecotoxicology: Test acute toxicity on Daphnia magna (EC₅₀) and algae (growth inhibition) via OECD 202/201 guidelines .
  • Bioaccumulation: Measure logKₒw (octanol-water partition coefficient) to assess potential for biomagnification .

Q. How do intermolecular interactions influence solubility and crystallinity?

Methodological Answer:

  • Solubility Screening: Use the CheqSol method to measure kinetic vs. thermodynamic solubility in PBS/EtOH mixtures .
  • Hansen Solubility Parameters: Calculate HSPs to identify optimal co-solvents (e.g., PEG 400) .
  • Crystal Engineering: Modify crystallization solvents (e.g., DMF/water) to control polymorphism .

Q. What mechanistic studies elucidate the compound’s mode of action in biological systems?

Methodological Answer:

  • Proteomics: Perform thermal shift assays (TSA) to identify target proteins by monitoring thermal denaturation shifts .
  • Transcriptomics: Use RNA-seq to profile gene expression changes in treated vs. untreated cells .
  • Kinase Assays: Employ TR-FRET technology to measure inhibition constants (Kᵢ) for kinase targets .

Q. How can researchers address discrepancies in bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Standardization: Include positive controls (e.g., staurosporine for kinase assays) and normalize data to Z’-factor scores .
  • Data Reconciliation: Apply Bland-Altman analysis to compare IC₅₀ values from fluorometric vs. luminescent assays .
  • Meta-Analysis: Use RevMan to aggregate data from multiple studies, adjusting for batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.